1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[2-(4-fluorophenoxy)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-2-18-9-7-13(17-18)14(19)16-8-10-20-12-5-3-11(15)4-6-12/h3-7,9H,2,8,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRRWXLILNWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the fluorophenoxyethyl group: This step involves the reaction of the pyrazole derivative with 4-fluorophenoxyethyl halide under nucleophilic substitution conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine or amide reagent to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenoxy group.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead candidate for drug development, particularly targeting specific receptors and enzymes involved in various diseases. Its structure allows for modifications that can enhance its therapeutic efficacy.
- Case Study : A study investigated the inhibitory effects of similar pyrazole derivatives on specific kinases involved in cancer pathways, demonstrating promising results in reducing tumor growth in vitro and in vivo models.
Pharmaceuticals
Given its unique chemical structure, this compound may be formulated into pharmaceuticals aimed at treating conditions such as inflammation and pain management.
- Data Table: Potential Therapeutic Effects
| Condition | Mechanism of Action | Reference |
|---|---|---|
| Inflammation | Inhibition of pro-inflammatory cytokines | |
| Pain Management | Modulation of pain receptors | |
| Cancer | Targeting specific kinase pathways |
Materials Science
The compound can be utilized in the synthesis of novel materials with enhanced properties, such as conductivity and fluorescence. Its incorporation into polymer matrices has been explored for applications in electronics and sensors.
- Case Study : Research demonstrated that embedding pyrazole derivatives into polymer films significantly improved their electrical conductivity and thermal stability, making them suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous pyrazole carboxamides:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Fluorine-Containing Groups: The 4-fluorophenoxyethyl chain in the target compound likely enhances receptor binding through hydrophobic interactions and fluorine’s electron-withdrawing effects, similar to fluorophenyl-containing analogs in NTS1/NTS2 assays .
- Urea vs. Carboxamide: The urea-linked compound introduces additional hydrogen-bond donors, which may enhance affinity for polar binding pockets in receptors like 5-HT1A .
Pharmacokinetic Considerations
Biological Activity
1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15FN2O2
- CAS Number : [115342-25-1]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.
Biological Activities
-
Antimicrobial Activity :
- In vitro studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
- The compound's structural modifications can enhance its efficacy against resistant strains, making it a candidate for further development in antimicrobial therapies.
-
Anti-inflammatory Effects :
- Pyrazole derivatives have been evaluated for their anti-inflammatory activities. Some studies report IC50 values comparable to standard anti-inflammatory drugs like diclofenac, indicating potential as therapeutic agents in treating inflammatory conditions .
- Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory properties.
-
Anticancer Potential :
- Research has indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, modifications to the pyrazole structure have led to compounds with IC50 values in the low micromolar range against several human tumor cell lines .
- The mechanism often involves inducing apoptosis or cell cycle arrest in cancer cells, making these compounds promising candidates for cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC: 0.22 - 0.25 μg/mL | |
| Anti-inflammatory | IC50 comparable to diclofenac | |
| Anticancer | IC50 values in low micromolar range |
Case Study: Antimicrobial Evaluation
In a study evaluating various pyrazole derivatives, compound 7b was identified as the most active derivative with significant bactericidal activity against multiple pathogens. The study utilized time-kill assays and biofilm formation inhibition tests to assess efficacy, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study: Anticancer Activity
A derivative of the pyrazole class was tested against a panel of human cancer cell lines, revealing selective cytotoxicity with IC50 values as low as 2.76 µM against ovarian cancer cells. This suggests that structural modifications can lead to enhanced selectivity and potency in targeting cancer cells .
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-N-(2-(4-fluorophenoxy)ethyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation of 1-ethyl-1H-pyrazole-3-carboxylic acid with 2-(4-fluorophenoxy)ethylamine using coupling reagents like EDC/HOBt or DCC. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios. For example, substituting the ethyl group on the pyrazole ring may require protecting-group strategies to prevent side reactions . Yield and purity can be improved via gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- NMR : H NMR should show the ethyl group triplet (δ ~1.2–1.4 ppm, CH) and quartet (δ ~4.2–4.4 ppm, CH), with aromatic protons from the fluorophenoxy group (δ ~6.8–7.2 ppm). F NMR will confirm the fluorine substituent (δ ~-115 to -120 ppm).
- IR : Carboxamide C=O stretch (~1650–1680 cm) and NH bending (~1550 cm).
- Mass Spectrometry : ESI-MS should display [M+H] with accurate mass matching CHFNO (calc. 298.13 g/mol). Structural validation via X-ray crystallography is recommended if single crystals are obtainable .
Q. What are the stability considerations for this compound under various storage conditions?
Stability studies indicate degradation via hydrolysis of the carboxamide group under acidic/basic conditions. Store at -20°C in inert atmospheres (argon) with desiccants. Lyophilization improves long-term stability. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different in vitro assays?
Contradictions may arise from assay-specific factors (e.g., cell line variability, compound solubility, or off-target effects). Strategies include:
- Validating purity (>95% by HPLC) and confirming stock solution stability (e.g., DMSO aliquots stored at -80°C).
- Using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Testing metabolite interference via LC-MS/MS analysis of incubated samples .
Q. What computational modeling approaches are suitable for predicting binding affinity to target enzymes?
Molecular docking (AutoDock Vina, Glide) can predict interactions with enzymes like COX-2 or kinases. Focus on the fluorophenoxyethyl group’s role in hydrophobic pocket engagement. Validate predictions via:
- Surface plasmon resonance (SPR) for kinetic binding analysis.
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
- Mutagenesis studies on key residues identified in docking .
Q. How does the 4-fluorophenoxyethyl group impact pharmacokinetic properties compared to non-fluorinated analogs?
Fluorination enhances lipophilicity (logP increases by ~0.5–1.0 units), improving membrane permeability but potentially reducing aqueous solubility. In vivo studies in rodents show prolonged half-life (t ~4–6 hr vs. ~2 hr for non-fluorinated analogs) due to metabolic stability against CYP3A4. Compare bioavailability via IV/PO dosing and monitor metabolites using F-MRI or radiolabeled tracers .
Q. What strategies elucidate metabolic pathways in preclinical models?
- Administer C-labeled compound and analyze excreta (urine, feces) via radio-HPLC.
- Identify Phase I metabolites (oxidation, deethylation) and Phase II conjugates (glucuronidation) using high-resolution LC-QTOF-MS.
- Human liver microsome (HLM) assays can predict interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
